

# Unraveling the Crystal Architecture of Fluorinated Diphenylacetylenes: A Comparative Analysis

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## Compound of Interest

Compound Name: 1,2-Bis(4-fluorophenyl)ethyne

Cat. No.: B1312091

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A systematic examination of the crystal packing of fluorinated diphenylacetylenes reveals the profound influence of fluorine substitution on their solid-state organization. This guide provides a comparative analysis of the crystallographic data and intermolecular interactions of a series of fluorinated diphenylacetylene derivatives, offering valuable insights for researchers, scientists, and professionals in drug development and materials science.

The introduction of fluorine atoms onto the phenyl rings of diphenylacetylene, a class of compounds also known as tolans, dramatically alters their crystal packing motifs. These changes are primarily driven by a complex interplay of non-covalent interactions, including  $\pi$ - $\pi$  stacking, C-H $\cdots$ F hydrogen bonds, and F $\cdots$ F contacts. Understanding these interactions is crucial for the rational design of crystalline materials with desired physicochemical properties, such as solubility, melting point, and solid-state fluorescence.

## Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for a series of fluorinated diphenylacetylenes, including non-fluorinated, mono-fluorinated, tri-fluorinated, tetra-fluorinated, penta-fluorinated, and symmetrically di-fluorinated derivatives. The data is compiled from a systematic study by Morita et al. on asymmetrically fluorinated tolans and other crystallographic reports.<sup>[1][2]</sup>

Compound Name	Number of Fluorine Atoms	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	$\alpha$ (°)	$\beta$ (°)	$\gamma$ (°)	Z
Diphenyl acetylene (0F)	0	C <sub>14</sub> H <sub>10</sub>	Monoclinic	P2 <sub>1</sub> /n	6.2299(4)	9.5398(6)	16.6341(11)	90	97.910(2)	90	4
1-(4-Fluorophenyl)-2-phenylethylene (1F)	1	C <sub>14</sub> H <sub>9</sub> F	Monoclinic	P2 <sub>1</sub> /n	6.0792(3)	23.4975(12)	7.0784(4)	90	108.4980(10)	90	4

1-(2,4,6-Trifluorophenyl)-2-(4-methoxyphenyl)ethyne (3Fa)	3	C <sub>15</sub> H <sub>9</sub> F <sub>3</sub> O	Monoclinic	P2 <sub>1</sub> /n	13.987(3)	7.5755(12)	23.829(4)	90	94.391(5)	90	8
1-(2,4,5-Trifluorophenyl)-2-(4-methoxyphenyl)ethyne (3Fb)	3	C <sub>15</sub> H <sub>9</sub> F <sub>3</sub> O	Monoclinic	P2 <sub>1</sub> /n	11.235(2)	7.6432(13)	14.881(2)	90	102.042(4)	90	4
1-(3,4,5-Trifluorophenyl)-2-(4-methoxyphenyl)ethyne	3	C <sub>15</sub> H <sub>9</sub> F <sub>3</sub> O	Monoclinic	P2 <sub>1</sub> /n	7.6106(11)	11.2334(15)	15.011(2)	90	102.131(4)	90	4

meth  
oxyp  
heny  
l)eth  
yne  
(3Fc)

1-  
(2,3,  
5,6-  
Tetra  
fluor  
ophe  
nyl)-  
2-(4-  
meth  
oxyp  
heny  
l)eth  
yne  
(4F)

4

C<sub>15</sub>H  
8F<sub>4</sub>O

Mon  
oclini  
c

P2<sub>1</sub>/  
c

11.3  
32(2)

11.4  
11(2)

10.3  
64(2)

90

97.7  
78(5)

90

4

1-  
(Pen  
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orop  
heny  
l)-2-  
(4-  
meth  
oxyp  
heny  
l)eth  
yne  
(5F)

5

C<sub>15</sub>H  
7F<sub>5</sub>O

Mon  
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c

P2<sub>1</sub>/  
c

15.4  
85(3)

7.60  
63(1  
3)

11.4  
58(2)

90

99.4  
21(5)

90

4

4,4'-  
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C<sub>14</sub>H  
8F<sub>2</sub>

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## Key Intermolecular Interactions and Packing Motifs

The degree and position of fluorine substitution significantly influence the dominant intermolecular interactions, leading to distinct crystal packing arrangements.

**$\pi$ - $\pi$  Stacking:** In the solid state,  $\pi$ - $\pi$  stacking interactions are a prominent feature. The introduction of a single fluorine atom, as in 1F, can enhance  $\pi$ - $\pi$  stacking compared to the non-fluorinated parent compound.[3] However, as the number of fluorine atoms increases, the nature of these interactions can change. For instance, in the crystal structures of trifluorinated tolanes (3Fa, 3Fb, and 3Fc), multiple  $\pi$ - $\pi$  stacking interactions are observed, contributing to the formation of tight and rigid packing structures.[2][4] In some highly fluorinated systems, slip-stacked or offset  $\pi$ -stacking arrangements are favored to minimize electrostatic repulsion.[5]

**C-H...F Hydrogen Bonds:** These weak hydrogen bonds play a crucial role in the crystal engineering of fluorinated organic compounds.[6][7] In the analyzed fluorinated tolanes, numerous C-H...F interactions are present, connecting molecules into extended networks and contributing to the overall stability of the crystal lattice. The strength and geometry of these bonds are dependent on the acidity of the C-H donor and the local electronic environment of the fluorine acceptor.

**F...F Interactions:** While often considered repulsive, short F...F contacts are observed in the crystal structures of some highly fluorinated compounds. The nature of these interactions is complex and can be either stabilizing or destabilizing depending on the geometry and the electrostatic potential of the interacting fluorine atoms.

The interplay of these interactions leads to different packing motifs. For example, some fluorinated diphenylacetylenes adopt a herringbone packing, while others exhibit layered structures or more complex three-dimensional networks.

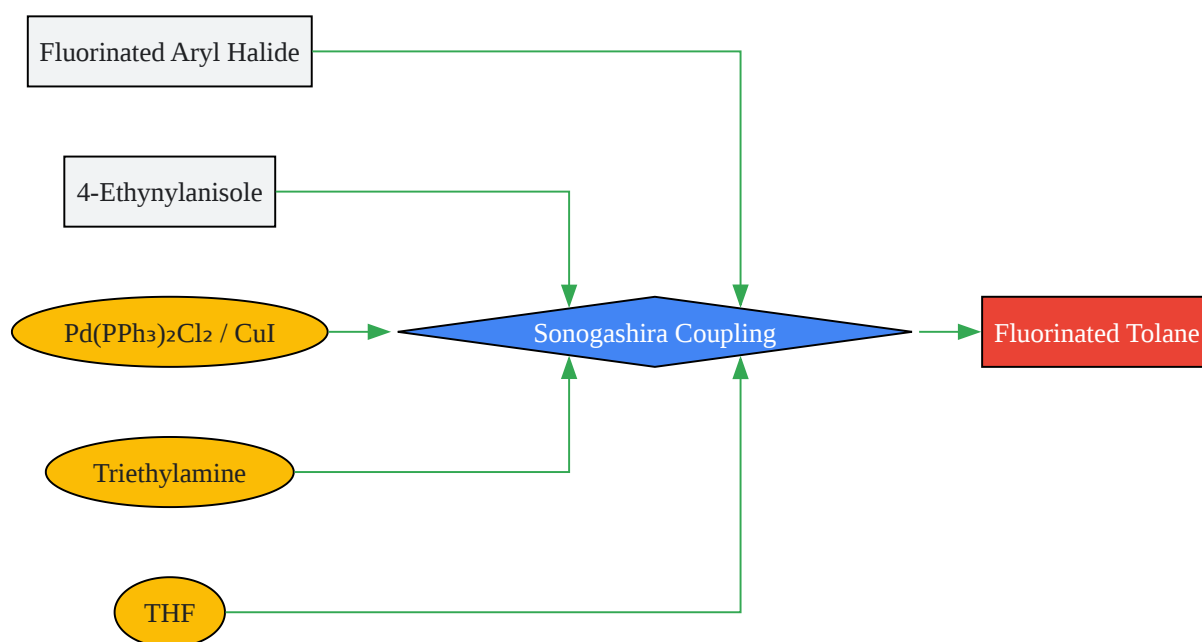
## Experimental Protocols

The synthesis and crystallization of these fluorinated diphenylacetylenes are crucial steps in obtaining high-quality single crystals for X-ray diffraction analysis.

## General Synthesis of Fluorinated Tolanes

The fluorinated tolanes discussed in this guide were synthesized via a Palladium-catalyzed Sonogashira cross-coupling reaction.<sup>[1]</sup> This widely used method involves the coupling of a terminal alkyne with an aryl halide.

Workflow for Sonogashira Coupling:



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Caption: General workflow for the synthesis of fluorinated tolanes.

Typical Reaction Conditions: A mixture of the fluorinated aryl halide, 4-ethynylanisole, Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub>, and CuI in a solvent mixture of THF and triethylamine is stirred under an inert

atmosphere at room temperature or elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography.

## Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the purified compound in an appropriate solvent or solvent mixture.

Crystallization Workflow:

Caption: General workflow for obtaining single crystals for X-ray analysis.

## Conclusion

The crystal packing of fluorinated diphenylacetylenes is a fascinating area of study with significant implications for the design of new materials. The subtle balance of  $\pi$ - $\pi$  stacking, C-H...F hydrogen bonds, and other non-covalent interactions, governed by the number and position of fluorine substituents, dictates the final solid-state architecture. This comparative guide highlights the key structural trends and provides the foundational experimental protocols for researchers aiming to explore and exploit the unique properties of these intriguing molecules. Further investigations into symmetrically fluorinated derivatives will undoubtedly provide even deeper insights into the principles of crystal engineering.

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